N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide
Description
N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide: is a synthetic organic compound that features a benzamide core substituted with a cyclopropyl group and a thiazole ring
Properties
IUPAC Name |
N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-9-20-14(17-10)8-16-13-4-2-3-11(7-13)15(19)18-12-5-6-12/h2-4,7,9,12,16H,5-6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYWIZHFKBUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole to the Benzamide: The thiazole derivative is then reacted with 3-aminobenzamide in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Cyclopropyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Compounds with similar structures have shown promise in treating conditions like inflammation, infections, and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide: can be compared to other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropyl group and the thiazole ring enhances its potential as a versatile scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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